

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefteram

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Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of **Cefteram** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for the determination of **Cefteram** in bulk drug substances and pharmaceutical dosage forms.

Introduction

Cefteram is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of **Cefteram** in pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances.[1] This application note details a robust RP-HPLC method for the analysis of **Cefteram**, developed based on established methodologies for similar cephalosporin compounds.[2][3][4]

Principle of the Method

The method utilizes a reversed-phase chromatographic separation on a C18 column. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, facilitates the separation of **Cefteram** from potential impurities and degradation products. The analyte is detected by its UV absorbance at a specific wavelength, and the peak area is proportional to the concentration of **Cefteram** in the sample.



Experimental

Instrumentation and Chromatographic Conditions

A summary of the recommended HPLC instrumentation and chromatographic conditions is presented in Table 1. These conditions are based on typical parameters used for the analysis of related cephalosporins and may be optimized for specific laboratory setups.[2][4][5][6]

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Quaternary or Binary Gradient HPLC System with UV Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.04 M Potassium Dihydrogen Orthophosphate (pH 6.0) (e.g., 7:93 v/v)[6]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection Wavelength	254 nm or 270 nm[2]
Data Acquisition	Chromatography Data Station

Reagents and Standards

- Cefteram reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (Analytical grade)
- Orthophosphoric acid or Potassium hydroxide (for pH adjustment)
- Water (HPLC grade)



Preparation of Solutions

- 3.3.1. Buffer Preparation (0.04 M Potassium Dihydrogen Orthophosphate, pH 6.0)
- Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a 0.04 M solution.
- Adjust the pH to 6.0 using orthophosphoric acid or potassium hydroxide.
- Filter the buffer solution through a 0.45 μm membrane filter and degas before use.

3.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing acetonitrile and the 0.04 M phosphate buffer in the desired ratio (e.g., 7:93 v/v).[6] Degas the mobile phase before use.

3.3.3. Standard Solution Preparation

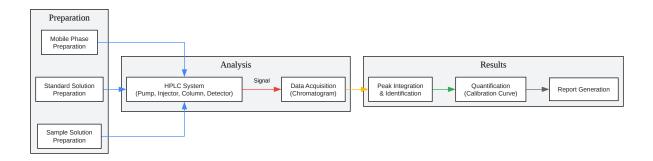
- Accurately weigh about 10 mg of Cefteram reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of mobile phase and then dilute to volume with the mobile phase to obtain a stock solution of 100 μg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5 50 μg/mL).[5][6]
- 3.3.4. Sample Preparation (from Pharmaceutical Formulation)
- For tablets or capsules, accurately weigh and finely powder a representative number of units.
- Transfer a quantity of the powder equivalent to a known amount of Cefteram into a volumetric flask.
- Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.



• Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Cefteram**.



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Caption: General workflow for the HPLC analysis of Cefteram.

Method Validation

For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are summarized in Table 2.

Table 2: Method Validation Parameters



Parameter	Description	Acceptance Criteria (Typical)
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for Cefteram should be well-resolved from other peaks.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r²) ≥ 0.999.
Range	The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.	Typically 80-120% of the test concentration.
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery should be within 98-102%.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Signal-to-noise ratio of 10:1.



	suitable precision and accuracy.	
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results with minor variations in flow rate, pH, mobile phase composition, etc.

Data Presentation and Analysis

The concentration of **Cefteram** in the samples is determined by comparing the peak area of the sample with the peak area of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Table 3: Example Calibration Data

Concentration (µg/mL)	Peak Area (arbitrary units)
5	150234
10	301567
20	603128
30	905876
40	1207543
50	1510234

The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve. The concentration of **Cefteram** in the sample is calculated using the regression equation derived from the calibration curve.

System Suitability

Before performing the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system suitability parameters and their typical acceptance criteria are listed in Table 4.



Table 4: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Areas	≤ 2.0% (for replicate injections)

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of **Cefteram** in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over a defined concentration range. Proper method validation is essential to ensure its suitability for routine quality control analysis.

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